molecular formula C22H23N5O5 B14959245 N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14959245
M. Wt: 437.4 g/mol
InChI Key: HHRWNOXESSVAII-UHFFFAOYSA-N
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Description

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide (hereafter referred to by its full systematic name) is a hybrid heterocyclic compound featuring a benzimidazole core linked to a substituted indole-2-carboxamide moiety via an amino-oxoethyl bridge. Its molecular formula is C₂₃H₂₅N₅O₅, with a monoisotopic mass of 451.185569 and an average mass of 451.483 g/mol . Key structural features include:

  • A 1,3-dihydro-2H-benzimidazol-2-ylideneamino group, contributing to π-π stacking and hydrogen-bonding interactions.
  • An amino-oxoethyl linker that bridges the indole and benzimidazole moieties, introducing conformational flexibility .

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H23N5O5/c1-27-15(9-12-10-16(30-2)19(31-3)20(32-4)18(12)27)21(29)23-11-17(28)26-22-24-13-7-5-6-8-14(13)25-22/h5-10H,11H2,1-4H3,(H,23,29)(H2,24,25,26,28)

InChI Key

HHRWNOXESSVAII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves several steps:

Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91)

  • Structural Differences : Lacks the indole-carboxamide group; instead, it features a bicyclic terpene-derived acetamide side chain.
  • Synthesis : Involves LiOH-mediated hydrolysis followed by HOBt/EDC coupling, a common method for amide bond formation .

N-Substituted Benzimidazole Derivatives (Compounds 2–12 in )

  • Structural Differences : Most feature 5-chloro substitutions on the benzimidazole ring and lack the indole-carboxamide moiety. For example, Compound 11 includes a thiazolidin-4-one ring, introducing sulfur-based polarity .
  • Spectral Data : FTIR and ¹H NMR confirm the presence of -NH (3100–3300 cm⁻¹) and -C=N (1600–1650 cm⁻¹) groups, which are critical for binding in enzymatic assays .

Indole-2-Carboxamide Derivatives

IDO1 Inhibitors (Compounds 21–29 in )

  • Structural Differences: These compounds, such as Compound 23 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide), utilize a benzyl linker instead of the amino-oxoethyl bridge. The indole ring lacks trimethoxy substitutions .
  • Physicochemical Properties : Melting points range from 161–233°C , with Compound 27 (benzimidazole-2-carboxamide) showing the highest melting point (226–227°C ), suggesting strong crystalline packing .

3-Formyl-1H-Indole-2-Carboxylic Acid Derivatives ()

  • Structural Differences: Derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid incorporate thiazolidinone rings instead of benzimidazole moieties.
  • Synthesis : Reflux with sodium acetate in acetic acid, highlighting the versatility of indole-2-carboxylic acid as a scaffold .
  • Key Inference: Thiazolidinone groups introduce hydrogen-bonding and tautomerization capabilities absent in the target compound.

Functional Group Analysis

Compound Core Structure Linker Substituents Key Functional Groups
Target Compound Indole + Benzimidazole Amino-oxoethyl 5,6,7-Trimethoxy, 1-methyl -CONH-, -N=CH-, -OCH₃
10VP91 Benzimidazole + Terpene Acetamide Cyclohexyl, bicyclic heptane -CONH-, -CH₃
Compound 23 Indole + Benzimidazole Benzyl None -CONH-, -CH₂-
Compound 11 Benzimidazole + Thiazolidinone Aniline 5-Chloro, 4-chlorophenyl -NH-, -C=S, -Cl

Biological Activity

N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Structural Features

The compound is characterized by:

  • Indole Core : Provides a framework for biological activity.
  • Benzimidazole Moiety : Known for its role in various pharmacological effects.
  • Methoxy Groups : Enhance solubility and bioavailability.

Antibacterial Activity

Research indicates that compounds with benzimidazole structures exhibit significant antibacterial properties. In a study evaluating various derivatives, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The zone of inhibition was measured, revealing that compounds with similar structures had varying degrees of effectiveness:

CompoundZone of Inhibition (mm)Activity Classification
Compound A30Highly Active
Compound B20Moderately Active
Compound C15Least Active

The results suggest that the presence of the benzimidazole and indole moieties contributes significantly to the antibacterial efficacy of the compound .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various in vitro assays. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The IC50 values for COX-II inhibition were found to be comparable to established anti-inflammatory drugs:

CompoundIC50 (μM)Comparison DrugIC50 (μM)
This compound0.72Celecoxib0.89

This suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Key findings include:

  • Cell Line Studies : The compound was tested on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxicity.
  • Mechanism of Action : It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the benzimidazole framework. These derivatives were assessed for their biological activities, leading to the identification of several compounds with enhanced efficacy compared to their precursors. For instance:

  • Compound D : Derived from the original structure exhibited an IC50 value of 0.45 μM against COX-II.

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